(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane
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Overview
Description
(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[321]octane is a complex organic compound with a unique structure that combines elements of both aliphatic and aromatic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the bicyclic core, followed by the introduction of the thiophene ring and the (E)-but-2-enedioic acid moiety. Common reaction conditions involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies of enzyme interactions and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane: shares structural similarities with other bicyclic compounds and thiophene derivatives.
Thiophene-based compounds: These compounds are known for their aromatic properties and are used in various applications, including organic electronics and pharmaceuticals.
Bicyclic compounds: These compounds have unique structural features that make them valuable in synthetic chemistry and drug design.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic core with a thiophene ring and an (E)-but-2-enedioic acid moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds and make it valuable for various applications.
Properties
CAS No. |
84508-93-0 |
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Molecular Formula |
C13H15NO6S |
Molecular Weight |
313.33 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H11NO2S.C4H4O4/c1-2-8(13-3-1)9-6-10-4-7(12-9)5-11-9;5-3(6)1-2-4(7)8/h1-3,7,10H,4-6H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
INCGPSFDWSRLAK-WLHGVMLRSA-N |
Isomeric SMILES |
C1C2COC(O2)(CN1)C3=CC=CS3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1C2COC(O2)(CN1)C3=CC=CS3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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